molecular formula C24H24N4O4S B295840 4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B295840
M. Wt: 464.5 g/mol
InChI Key: ZXRKNYXKRWZFCE-OCTOJFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting products . This reaction forms the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids, which are then alkylated to produce the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions to efficiently produce 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, alkyl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters and diesters of dithiocarbamic or iminodithiocarbonic acids .

Scientific Research Applications

4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its specific structure, which includes a combination of a thiadiazolo[3,2-a]pyrimidine core and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-7-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-12-13-19(32-17)15-8-10-16(11-9-15)23(30)31/h8-14,25H,2-7H2,1H3,(H,30,31)/b18-14-,25-21?

InChI Key

ZXRKNYXKRWZFCE-OCTOJFLBSA-N

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Origin of Product

United States

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